molecular formula C21H21NO3 B3184322 N-FMOC-piperidine-4-carbaldehyde CAS No. 1097779-02-6

N-FMOC-piperidine-4-carbaldehyde

Cat. No. B3184322
CAS RN: 1097779-02-6
M. Wt: 335.4 g/mol
InChI Key: TUSOHIVVKREBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-FMOC-piperidine-4-carbaldehyde is a chemical compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of N-FMOC-piperidine-4-carbaldehyde involves the use of the Fmoc (9-Fluorenylmethoxycarbonyl) group in chemical peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of N-FMOC-piperidine-4-carbaldehyde consists of 21 carbon atoms, 21 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . In a study, alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-FMOC-piperidine-4-carbaldehyde include a molecular formula of C21H21NO3 and a molecular weight of 335.4 g/mol .

Mechanism of Action

The mechanism of action of N-FMOC-piperidine-4-carbaldehyde involves the use of the Fmoc group as a temporary protecting group for amine at the N-terminus in SPPS . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Future Directions

Future directions in the study of N-FMOC-piperidine-4-carbaldehyde could involve the development of more sustainable and efficient synthesis methods . For instance, a strategy of Fmoc removal with 2% DBU, 5% piperazine/NMP has been reported to minimize both the traceless and ordinary DKP formation in SPPS . This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment . Another study proposed to combine the two steps into one, once the coupling is completed, piperidine or 4-methylpiperidine is added up to a concentration of 20% to the coupling cocktail .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-formylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOHIVVKREBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207498
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-FMOC-piperidine-4-carbaldehyde

CAS RN

1097779-02-6
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097779-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl 4-formyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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